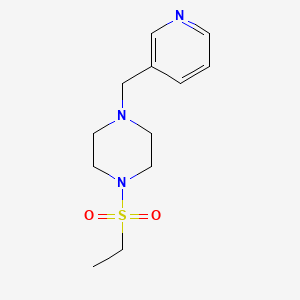

1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine

Description

1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine is a piperazine derivative featuring an ethylsulfonyl group (-SO₂CH₂CH₃) at position 1 and a 3-pyridylmethyl group (-CH₂C₅H₄N) at position 2. The ethylsulfonyl moiety enhances metabolic stability and modulates electronic properties, while the pyridylmethyl group contributes to hydrogen bonding and π-π interactions, influencing receptor binding .

Properties

Molecular Formula |

C12H19N3O2S |

|---|---|

Molecular Weight |

269.37 g/mol |

IUPAC Name |

1-ethylsulfonyl-4-(pyridin-3-ylmethyl)piperazine |

InChI |

InChI=1S/C12H19N3O2S/c1-2-18(16,17)15-8-6-14(7-9-15)11-12-4-3-5-13-10-12/h3-5,10H,2,6-9,11H2,1H3 |

InChI Key |

OQYAINXJIUGRLB-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and 3-pyridylmethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyridylmethyl group can be reduced to form piperazine derivatives with different substituents.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced piperazine derivatives, and substituted piperazine compounds.

Scientific Research Applications

Scientific Research Applications of 1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine

1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethylsulfonyl group and a pyridylmethyl group attached to the piperazine ring. 1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine has a molecular weight of approximately 250.35 g/mol.

Chemistry

1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine is used as a building block in the synthesis of more complex organic molecules.

Biology

This compound is studied for its potential biological activities, including antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain yeast strains. The compound's mechanism of action may involve interaction with specific enzymes or receptors, modulating their activity to exert biological effects. Interaction studies employ techniques such as molecular docking and binding affinity assays to elucidate its mechanism of action and potential therapeutic applications. The compound's interactions with specific receptors or enzymes are critical for determining its efficacy in biological systems.

Medicine

Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases. It has been investigated as a potential antimalarial agent . It can be used to treat disorders such as type 2 diabetes and obesity, and associated disorders including insulin resistance, hypertension, lipid disorders and cardiovascular disorders such as ischaemic (coronary) heart disease; to treat CNS disorders such as mild cognitive impairment and early dementia, including Alzheimer's disease .

Industry

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can interact with enzymes and receptors, modulating their activity. The pyridylmethyl group can bind to nucleic acids and proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Substituent Effects : The ethylsulfonyl group is common in analogs like 1-benzyl-4-(ethylsulfonyl)piperazine and 1-[4-(ethylsulfonyl)-2-fluorophenyl]-3-methylpiperazine , where it enhances stability and receptor affinity. Replacing the pyridylmethyl group with benzyl or chlorobenzyl (as in ) alters hydrophobicity and electronic properties, impacting solubility and target engagement.

- Bioactivity: Benzyl and chlorobenzyl analogs exhibit antibacterial activity , while SA4503 (a non-sulfonyl analog) shows antidepressant effects via Sigma-1 receptor agonism .

Functional Group Impact on Pharmacokinetics

Biological Activity

1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₁H₁₄N₂O₂S

- Molecular Weight : Approximately 250.35 g/mol

- Core Structure : It contains a piperazine ring with an ethylsulfonyl group and a pyridylmethyl substituent, which contributes to its biological activity.

Biological Activity

1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine has demonstrated various biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against specific yeast strains. The mechanism may involve interference with bacterial cell wall synthesis or inhibition of key metabolic enzymes.

- Antiviral Activity : Preliminary research suggests potential antiviral effects, particularly against viruses like Chikungunya. Structure-activity relationship (SAR) studies have shown that modifications to the piperazine core can enhance antiviral activity while minimizing cytotoxicity .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Conditions | Observed Effects |

|---|---|---|

| Antimicrobial | Gram-positive & Gram-negative bacteria | Inhibition of growth |

| Antifungal | Specific yeast strains | Reduced viability |

| Antiviral | Chikungunya virus | Inhibition of viral replication |

The biological effects of 1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine are believed to arise from its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival.

- Receptor Modulation : It could modulate receptor activity, impacting cellular signaling pathways that are crucial for viral replication and pathogenesis.

Case Studies and Research Findings

Several studies have explored the efficacy of 1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine in different contexts:

- Antiviral Efficacy Against Chikungunya : A study evaluated the compound's ability to inhibit Chikungunya virus in vitro. Modifications to the piperazine structure improved its selectivity index (SI), indicating a favorable balance between efficacy and cytotoxicity .

- Molecular Docking Studies : These studies have been instrumental in elucidating the binding affinities of 1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine to target proteins. The results suggest strong interactions with viral proteins, which may hinder their function .

- Comparative Analysis with Analogues : Research comparing this compound with structurally similar analogues has highlighted its unique properties and potential advantages in therapeutic applications. For instance, analogues with different sulfonyl groups demonstrated varying levels of antibacterial activity, suggesting that subtle structural changes can significantly impact biological outcomes.

Table 2: Comparative Biological Activity of Analogues

| Compound Name | Activity Profile |

|---|---|

| 1-(Methylsulfonyl)-4-(2-pyridyl)piperazine | Moderate antibacterial activity |

| 1-(Ethoxycarbonyl)-4-(3-pyridyl)methylpiperazine | Reduced efficacy against tested strains |

| 1-(Phenylsulfonyl)-4-(3-pyridyl)methylpiperazine | Enhanced binding affinity |

Q & A

Basic Question: How can researchers optimize the synthesis of 1-(ethylsulfonyl)-4-(3-pyridylmethyl)piperazine?

Methodological Answer:

Synthesis optimization typically involves selecting appropriate nucleophilic substitution or coupling reactions. For example, ethylsulfonyl groups can be introduced via sulfonylation of the piperazine nitrogen using ethylsulfonyl chloride under basic conditions (e.g., DCM with triethylamine). The pyridylmethyl substituent may be attached via reductive amination or alkylation, requiring temperature control (0–5°C for exothermic reactions) and stoichiometric monitoring to minimize byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high yields (>75%) and purity (>95%) .

Basic Question: What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., ethylsulfonyl protons at δ 1.2–1.4 ppm; pyridyl protons at δ 8.3–8.7 ppm) .

- X-ray crystallography : Determines piperazine ring conformation (e.g., chair or boat) and hydrogen-bonding interactions. For example, puckering parameters (Q, θ, φ) derived from crystallographic data reveal steric effects of substituents .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 310.12) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

SAR studies require systematic substitution at the ethylsulfonyl or pyridylmethyl positions. For instance:

- Variation of sulfonyl groups : Replace ethylsulfonyl with methylsulfonyl or aryl-sulfonyl groups to assess steric/electronic effects on enzyme inhibition (e.g., IC shifts in kinase assays) .

- Pyridyl modifications : Introduce electron-withdrawing groups (e.g., nitro) at the pyridine 5-position to enhance receptor binding affinity. Docking simulations (AutoDock Vina) paired with in vitro binding assays (radioligand displacement) quantify interactions .

Advanced Question: What strategies resolve contradictory data in receptor binding assays for this compound?

Methodological Answer:

Contradictions often arise from assay conditions (e.g., buffer pH, ion concentrations). Mitigation strategies include:

- Orthogonal assays : Compare radioligand binding (e.g., H-labeled ligands) with functional assays (cAMP accumulation for GPCRs) .

- Control experiments : Validate receptor specificity using knockout cell lines or competitive inhibitors (e.g., GBR 12909 for dopamine transporters) .

- Statistical validation : Apply ANOVA with post-hoc tests to distinguish signal noise from true binding differences .

Advanced Question: How does the ethylsulfonyl group influence selectivity for neurotransmitter transporters?

Methodological Answer:

The ethylsulfonyl group enhances hydrophobicity and hydrogen-bond acceptor capacity, favoring interactions with transporter subpockets. For dopamine vs. serotonin transporters:

- Docking studies : Identify key residues (e.g., Asp 79 in DAT) forming salt bridges with the sulfonyl oxygen .

- Mutagenesis : Replace Asp 79 with alanine to abolish binding, confirming sulfonyl-dependent selectivity .

Advanced Question: What in vitro models are suitable for evaluating metabolic stability of this compound?

Methodological Answer:

- Hepatic microsomes : Incubate the compound with rat/human liver microsomes (37°C, NADPH-regenerating system) and monitor degradation via LC-MS/MS. Calculate half-life (t) and intrinsic clearance .

- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive/non-competitive inhibition, guiding structural modifications to reduce metabolism .

Advanced Question: How can researchers address discrepancies in reported biological activities across studies?

Methodological Answer:

Discrepancies may stem from impurity profiles or assay variability. Solutions include:

- HPLC purity verification : Ensure >99% purity using C18 columns (acetonitrile/0.1% TFA gradients) .

- Standardized protocols : Adopt consensus assay conditions (e.g., 10 μM ATP in kinase assays) to enable cross-study comparisons .

Basic Question: What analytical methods confirm the compound’s stability under storage conditions?

Methodological Answer:

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Acceptable stability: <5% degradation .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability) .

Advanced Question: How can molecular dynamics (MD) simulations predict interactions with target proteins?

Methodological Answer:

- Force field selection : Use AMBER or CHARMM for protein-ligand systems. Parameterize the compound via Gaussian-derived partial charges .

- Simulation protocols : Run 100-ns trajectories (NAMD/GROMACS) to analyze binding pocket flexibility and hydrogen-bond occupancy (>50% suggests critical interactions) .

Advanced Question: What synthetic routes minimize genotoxic impurities in scaled-up production?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.